molecular formula C18H15ClN2O2S B11593547 N-(5-benzyl-1,3-thiazol-2-yl)-2-(3-chlorophenoxy)acetamide

N-(5-benzyl-1,3-thiazol-2-yl)-2-(3-chlorophenoxy)acetamide

Cat. No.: B11593547
M. Wt: 358.8 g/mol
InChI Key: AOFSSOKCGWLXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzyl-1,3-thiazol-2-yl)-2-(3-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-(3-chlorophenoxy)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Benzylation: The thiazole ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Acylation: The benzylated thiazole is then acylated with 3-chlorophenoxyacetic acid or its derivatives using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions could target the thiazole ring or the chlorophenoxy group, potentially leading to the formation of dihydrothiazole or dechlorinated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Dihydrothiazole, dechlorinated products.

    Substitution: Amino, thio, or alkoxy derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-(3-chlorophenoxy)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide: Similar structure with a different position of the chlorine atom.

    N-(5-benzyl-1,3-thiazol-2-yl)-2-(3-bromophenoxy)acetamide: Similar structure with a bromine atom instead of chlorine.

    N-(5-benzyl-1,3-thiazol-2-yl)-2-(3-methylphenoxy)acetamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

The unique combination of the benzyl group, thiazole ring, and chlorophenoxy group in N-(5-benzyl-1,3-thiazol-2-yl)-2-(3-chlorophenoxy)acetamide may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.

Properties

Molecular Formula

C18H15ClN2O2S

Molecular Weight

358.8 g/mol

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-(3-chlorophenoxy)acetamide

InChI

InChI=1S/C18H15ClN2O2S/c19-14-7-4-8-15(10-14)23-12-17(22)21-18-20-11-16(24-18)9-13-5-2-1-3-6-13/h1-8,10-11H,9,12H2,(H,20,21,22)

InChI Key

AOFSSOKCGWLXGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.